molecular formula C4H8N4O6S-2 B11759262 4-(2-Aminoethoxy)-1,2,5-oxadiazol-3-amine sulfate

4-(2-Aminoethoxy)-1,2,5-oxadiazol-3-amine sulfate

Cat. No.: B11759262
M. Wt: 240.20 g/mol
InChI Key: DZJONIHNSDGRBG-UHFFFAOYSA-L
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Description

4-(2-Aminoethoxy)-1,2,5-oxadiazol-3-amine sulfate is a chemical compound with a unique structure that includes an oxadiazole ring and an aminoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethoxy)-1,2,5-oxadiazol-3-amine sulfate typically involves multiple steps. One common method includes the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form an intermediate, which is then reacted with sodium azide to produce another intermediate. This intermediate undergoes catalytic hydrogenation to yield this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions, purification steps, and waste management to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)-1,2,5-oxadiazol-3-amine sulfate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

4-(2-Aminoethoxy)-1,2,5-oxadiazol-3-amine sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)-1,2,5-oxadiazol-3-amine sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and aminoethoxy-containing molecules. Examples include 2-(2-(Dimethylamino)ethoxy)ethanol and other substituted oxadiazoles .

Uniqueness

What sets 4-(2-Aminoethoxy)-1,2,5-oxadiazol-3-amine sulfate apart is its unique combination of an oxadiazole ring and an aminoethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C4H8N4O6S-2

Molecular Weight

240.20 g/mol

IUPAC Name

4-(2-aminoethoxy)-1,2,5-oxadiazol-3-amine;sulfate

InChI

InChI=1S/C4H8N4O2.H2O4S/c5-1-2-9-4-3(6)7-10-8-4;1-5(2,3)4/h1-2,5H2,(H2,6,7);(H2,1,2,3,4)/p-2

InChI Key

DZJONIHNSDGRBG-UHFFFAOYSA-L

Canonical SMILES

C(COC1=NON=C1N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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